N-Cbz-N-methyl-2-aminoethanol
Overview
Description
N-Cbz-N-methyl-2-aminoethanol: is a chemical compound with the molecular formula C11H15NO3 . . This compound is characterized by the presence of a benzyl carbamate group and a methylated aminoethanol moiety. It is commonly used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions .
Scientific Research Applications
Chemistry: N-Cbz-N-methyl-2-aminoethanol is widely used as a protecting group for amines in organic synthesis. It allows for selective protection and deprotection of amino groups, facilitating multi-step synthetic processes .
Biology: In biological research, this compound is used to modify peptides and proteins, aiding in the study of protein structure and function .
Medicine: this compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its stability and ease of removal make it valuable in drug development .
Industry: The compound is used in the production of specialty chemicals and fine chemicals. It is also utilized in the manufacture of agrochemicals and polymers .
Mechanism of Action
Biochemical Pathways
It’s known that similar compounds can participate in various biochemical reactions, such as the suzuki–miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s known that similar compounds can have varying degrees of bioavailability depending on their chemical structure and the physiological conditions of the body .
Result of Action
Similar compounds have been reported to induce genotoxic effects in certain cell types . More research is needed to fully understand the specific effects of this compound.
Action Environment
The action, efficacy, and stability of (2-Hydroxy-ethyl)-methyl-carbamic acid benzyl ester can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions within the body . .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of Amino Groups: The synthesis of N-Cbz-N-methyl-2-aminoethanol typically involves the protection of amino groups using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine.
Methylation: The methylation of the amino group can be achieved using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Cbz-N-methyl-2-aminoethanol can undergo oxidation reactions to form corresponding oxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Corresponding oxides or ketones.
Reduction: Corresponding amines.
Substitution: Substituted carbamates or ethers.
Comparison with Similar Compounds
N-Boc-N-methyl-2-aminoethanol: Similar to N-Cbz-N-methyl-2-aminoethanol but uses tert-butoxycarbonyl (Boc) as the protecting group.
N-Fmoc-N-methyl-2-aminoethanol: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group.
N-Alloc-N-methyl-2-aminoethanol: Uses allyloxycarbonyl (Alloc) as the protecting group.
Uniqueness: this compound is unique due to its benzyl carbamate protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of amino groups are required .
Properties
IUPAC Name |
benzyl N-(2-hydroxyethyl)-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(7-8-13)11(14)15-9-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIQMQBHYROSKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50534305 | |
Record name | Benzyl (2-hydroxyethyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50534305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67580-96-5 | |
Record name | Benzyl (2-hydroxyethyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50534305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Cbz-N-methyl-2-aminoethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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